molecular formula C9H7NO5S B1594673 Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester CAS No. 74222-95-0

Benzoic acid, 2-(isocyanatosulfonyl)-, methyl ester

Cat. No. B1594673
CAS RN: 74222-95-0
M. Wt: 241.22 g/mol
InChI Key: HVQWYKPSNHGIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04551531

Procedure details

In the same manner as described in Example 1, 4.6 g (95.8% of theory) of N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea are obtained from 2.6 g (0.011 mole) of 2-methoxycarbonylphenylsulfonylisocyanate and 2.4 g (0.01 mole) of 2-methylamino-4,6-bis-(difluoromethoxy)pyrimidine in 30 ml of methylene chloride. The product melts at 114°-115° C. after recrystallisation from a mixture of acetone/ether.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([N:17]([C:19]1[N:24]=[C:23]([O:25][CH:26]([F:28])[F:27])[CH:22]=[C:21]([O:29][CH:30]([F:32])[F:31])[N:20]=1)C)=[O:16])(=[O:13])=[O:12])=[O:4]>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([N:14]=[C:15]=[O:16])(=[O:12])=[O:13])=[O:4].[CH3:15][NH:17][C:19]1[N:20]=[C:21]([O:29][CH:30]([F:32])[F:31])[CH:22]=[C:23]([O:25][CH:26]([F:28])[F:27])[N:24]=1

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N-(2-methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]-N'-methylurea
Quantity
4.6 g
Type
reactant
Smiles
COC(=O)C1=C(C=CC=C1)S(=O)(=O)NC(=O)N(C)C1=NC(=CC(=N1)OC(F)F)OC(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C=CC=C1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.011 mol
AMOUNT: MASS 2.6 g
Name
Type
product
Smiles
CNC1=NC(=CC(=N1)OC(F)F)OC(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.01 mol
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.